molecular formula C6H11BrO2 B584558 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 CAS No. 1346603-73-3

4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5

Cat. No.: B584558
CAS No.: 1346603-73-3
M. Wt: 200.087
InChI Key: ZOPZKFNSQYCIPP-ZDGANNJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 is a deuterated organic compound that features a bromomethyl group attached to a dioxolane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 typically involves the bromination of a precursor compound. One common method is the radical bromination of 2,2-dimethyl-1,3-dioxolane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the deuterated version of the compound can be synthesized by using deuterated reagents and solvents to ensure the incorporation of deuterium atoms.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Elimination Reactions: Alkenes are the primary products.

    Oxidation: Aldehydes and carboxylic acids are formed depending on the reaction conditions.

Scientific Research Applications

4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and deuterated compounds for NMR studies.

    Biology: The compound can be used to label biomolecules with deuterium, aiding in the study of metabolic pathways and enzyme mechanisms.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including potential antiviral and anticancer agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. The deuterium atoms in the compound can influence reaction kinetics and mechanisms by altering bond strengths and reaction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 is unique due to its deuterated nature, which makes it valuable in NMR spectroscopy and kinetic isotope effect studies. The presence of the dioxolane ring also imparts distinct reactivity compared to other bromomethyl compounds.

Properties

IUPAC Name

4-[bromo(dideuterio)methyl]-4,5,5-trideuterio-2,2-dimethyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3/i3D2,4D2,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPZKFNSQYCIPP-ZDGANNJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(OC(O1)(C)C)([2H])C([2H])([2H])Br)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5
Reactant of Route 2
Reactant of Route 2
4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5
Reactant of Route 3
Reactant of Route 3
4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5
Reactant of Route 4
4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5
Reactant of Route 5
Reactant of Route 5
4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5
Reactant of Route 6
4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.